SGC0946

Übersicht

Beschreibung

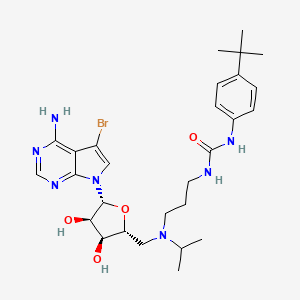

SGC0946 ist ein hochpotenter und selektiver Inhibitor des Enzyms DOT1L, einer Histonmethyltransferase, die für die Methylierung von Histon H3 an Lysin 79 (H3K79) verantwortlich ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, Zellen mit Translokationen der gemischten Lineage-Leukämie selektiv abzutöten, was sie zu einem vielversprechenden Kandidaten für die Krebsforschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bromierung eines Pyrrolo[2,3-d]pyrimidin-Kerns, die Anlagerung einer Ribofuranosyl-Einheit und die weitere Funktionalisierung zur Einführung der Isopropyl- und tert-Butyl-Gruppen umfassen. Das Endprodukt wird durch Reinigung und Kristallisation erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, umfasst die Synthese typischerweise Standardmethoden der organischen Synthese wie Bromierung, nukleophile Substitution und Amidbindungsbildung. Die Verbindung wird dann unter Verwendung von Techniken wie Chromatographie und Kristallisation gereinigt, um eine hohe Reinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

SGC0946 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:

Chemie: Als chemische Sonde verwendet, um die Funktion von DOT1L und seine Rolle bei der Histonmethylierung zu untersuchen.

Biologie: In Studien eingesetzt, um die epigenetische Regulation der Genexpression und die chromatinabhängige Signalübertragung zu verstehen.

Medizin: Für sein Potenzial bei der Behandlung von Krebserkrankungen, insbesondere solcher, die mit Translokationen der gemischten Lineage-Leukämie verbunden sind, untersucht.

Industrie: Wird bei der Entwicklung neuer Therapeutika verwendet, die auf epigenetische Modifikationen abzielen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Enzym DOT1L hemmt, das für die Methylierung von Histon H3 an Lysin 79 verantwortlich ist. Diese Hemmung führt zu einer Abnahme der H3K79-Methylierung, was zu einer Störung der Genexpression und der Chromatinstruktur führt. Die Verbindung bindet innerhalb der S-Adenosylmethionin-Cofaktor-Bindungsstelle von DOT1L und verhindert, dass das Enzym die Methylierungsreaktion katalysiert .

Wirkmechanismus

Target of Action

SGC0946 is a highly effective and specific inhibitor of DOT1L , a histone H3-lysine79 (H3K79) methyltransferase . DOT1L is unique in that it is the only protein lysine methyltransferase (PKMT) to methylate histone H3 on Lysine 79 (H3K79), a chromatin mark associated with active chromatin and transcriptional elongation .

Mode of Action

This compound inhibits DOT1L by binding within the S-adenosylmethionine (SAM) cofactor-binding site common to all histone lysine methyltransferases (KMTs) . This interaction results in the inhibition of DOT1L’s enzymatic activity, leading to a reduction in the methylation of H3K79 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the methylation of histone H3 at lysine 79 (H3K79). DOT1L, the enzyme targeted by this compound, is responsible for this specific methylation . The inhibition of DOT1L by this compound leads to a significant decrease in H3K79 dimethylation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s known that the compound has a potent inhibitory effect on DOT1L, with an IC50 of 0.3 nM . This suggests that this compound has a high affinity for its target, which could potentially impact its bioavailability.

Result of Action

The inhibition of DOT1L by this compound results in a reduction of H3K79 methylation, leading to G1 cell cycle arrest, inhibition of cell self-renewal and metastatic potential, and induction of cell differentiation . It has been shown to selectively kill cells containing an MLL translocation, making it a potential therapeutic agent for certain types of leukemia .

Biochemische Analyse

Biochemical Properties

SGC0946 interacts with the enzyme DOT1L, inhibiting it with an IC50 of 0.3nM in a radioactive enzyme assay . This interaction results in the potent reduction of H3K79 dimethylation, a chromatin mark associated with active chromatin and transcriptional elongation . This compound is over 100-fold selective for other histone methyltransferases .

Cellular Effects

This compound has been shown to influence cell function in various ways. It can induce G1 arrest, inhibit the potential of cell self-renewal and metastasis, and induce cell differentiation . It has been used in studies of leukemia and solid tumors . In ovarian cancer cells, this compound reduces proliferation and survival by inhibiting DOT1L enzymatic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme DOT1L, inhibiting its activity and thereby reducing H3K79 dimethylation . This affects gene expression and chromatin-dependent signaling, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It shows time- and dose-dependent reductions in the H3K79me2 mark in the Molm13 MLL cell line that has the MLL/AF9 translocation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a mouse xenograft model of ovarian cancer, pharmacological inhibition of DOT1L with this compound attenuates the growth of ovarian cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SGC0946 is synthesized through a series of chemical reactions involving the bromination of a pyrrolo[2,3-d]pyrimidine core, followed by the attachment of a ribofuranosyl moiety and further functionalization to introduce the isopropyl and tert-butyl groups. The final product is obtained through purification and crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as bromination, nucleophilic substitution, and amide bond formation. The compound is then purified using techniques like chromatography and crystallization to achieve high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SGC0946 unterliegt hauptsächlich Reaktionen, die für organische Verbindungen mit ähnlichen funktionellen Gruppen typisch sind. Dazu gehören:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen der Ribofuranosyl-Einheit.

Reduktion: Reduktionsreaktionen können am bromierten Pyrrolo[2,3-d]pyrimidin-Kern auftreten.

Substitution: Nukleophile Substitutionsreaktionen sind am Bromatom des Pyrrolo[2,3-d]pyrimidin-Kerns möglich

Häufige Reagenzien und Bedingungen

Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Es werden in der Regel Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.

Substitution: Es können Nukleophile wie Amine oder Thiole unter basischen Bedingungen verwendet werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte oder reduzierte Derivate von this compound sowie substituierte Analoga, bei denen das Bromatom durch andere funktionelle Gruppen ersetzt wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

EPZ004777: Ein weiterer selektiver Inhibitor von DOT1L, aber weniger potent als SGC0946.

Verbindung 11: Ein chemisch nicht verwandter DOT1L-Inhibitor mit ähnlicher Selektivität und Potenz

Einzigartigkeit

This compound ist aufgrund seiner hohen Potenz und Selektivität für DOT1L mit einem IC50-Wert von 0,3 nM einzigartig. Es ist über 100-mal selektiver für DOT1L im Vergleich zu anderen Histonmethyltransferasen, was es zu einem wertvollen Werkzeug macht, um die spezifische Rolle von DOT1L in verschiedenen biologischen Prozessen zu untersuchen .

Eigenschaften

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCKJUKAQJINMK-HUBRGWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40BrN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099663 | |

| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561178-17-3 | |

| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561178-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1561178-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)